Lipophilicity Comparison: Linear vs. Branched C5
The predicted LogP (octanol-water partition coefficient) for the isopentyl-branched isomer 3-nitro-1-iso-pentyl-1H-pyrazole is reported as 2.36 [1]. While direct experimental LogP data for the linear pentyl derivative 3-Nitro-1-pentyl-1H-pyrazole is not available in the public literature, established quantitative structure-property relationship (QSPR) principles and homologous series trends predict that the linear n-pentyl derivative will exhibit a LogP value approximately 0.3–0.5 units higher than the branched isomer, consistent with the well-documented observation that branching reduces lipophilicity relative to linear alkyl chains of equal carbon count. This difference translates to a 2–3 fold higher partition coefficient, directly impacting membrane permeability and bioavailability in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted ~2.6–2.7 (extrapolated from isomer data and QSPR) |
| Comparator Or Baseline | 3-nitro-1-iso-pentyl-1H-pyrazole: LogP 2.36 |
| Quantified Difference | Estimated +0.3 to +0.4 LogP units (approximately 2–2.5× higher partition coefficient) |
| Conditions | Predicted/calculated LogP based on chemical structure; no experimental LogP data available for target compound |
Why This Matters
Higher lipophilicity for the linear pentyl derivative predicts improved membrane permeability in cell-based antimicrobial assays, potentially translating to lower MIC values against Gram-positive bacteria where intracellular target access is rate-limiting.
- [1] ChemSrc. 3-nitro-1-iso-pentyl-1H-pyrazole Physicochemical Properties. CAS 1003012-12-1, 2024. View Source
